Clematomandshurica saponin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

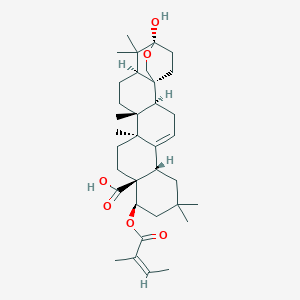

Clematomandshurica saponin B is a triterpenoid saponin . It is a type of secondary metabolite found in Clematis species .

Synthesis Analysis

Triterpenoid saponins, including Clematomandshurica saponin B, are synthesized in plants through complex metabolic pathways . A study on Soapberry (Sapindus mukorossi Gaertn.) revealed the regulatory networks of triterpenoid saponin metabolism involving microRNAs and mRNAs .Molecular Structure Analysis

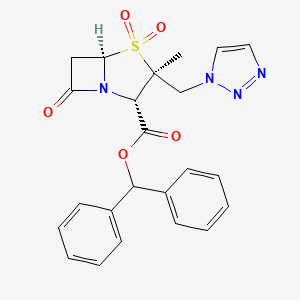

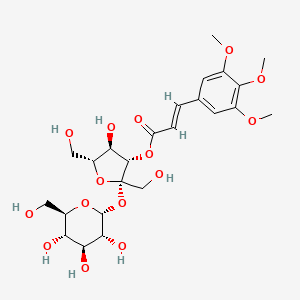

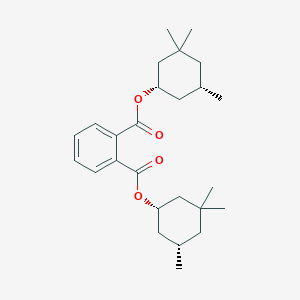

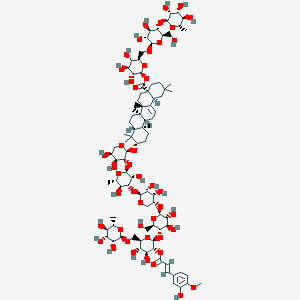

The molecular formula of Clematomandshurica saponin B is C92H142O46 . The molecular weight is 1984.08 . The structure of Clematomandshurica saponin B was elucidated based on spectroscopic evidence and hydrolysis .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Anticancer Properties

Research has identified the anti-inflammatory and anticancer properties of Clematomandshurica saponin B. This saponin, along with others isolated from Clematis mandshurica, has shown significant inhibitory activity on cyclooxygenase-2, an enzyme involved in inflammation and pain processes (Shepo Shi et al., 2006). Additionally, certain saponins from this plant exhibited antiproliferative effects against human prostate cancer cells, suggesting potential for cancer treatment (Yi-Xia Gong et al., 2013).

Triterpenoid Saponins: Structure and Bioactivity

New triterpenoid saponins, including Clematomandshurica saponin B, have been isolated and characterized for their structural and pharmacological activities. These studies contribute to our understanding of how these compounds can be used in traditional and modern medicine (Fang-Yan Dong et al., 2010).

Cytotoxic Effects Against Cancer Cells

Clematomandshurica saponin B, among other saponins from Clematis mandshurica, has been found to have cytotoxic effects against various human cancer cell lines, particularly colorectal cancer cells. This discovery opens potential avenues for developing new anticancer therapies (Yu-xin He et al., 2011).

Ethnopharmacological Relevance

The genus Clematis, to which Clematomandshurica saponin B belongs, has been traditionally used in various medical systems for treating multiple ailments. Its diverse chemical constituents, including triterpene saponins, offer a rich source for pharmacological research and potential drug development (R. Chawla et al., 2012).

Cardioprotective Activities

Some studies have highlighted the cardioprotective activities of triterpenoid saponins from Clematis species, including Clematomandshurica saponin B. These saponins have shown positive effects in reducing heart damage in certain pathological conditions (Wei Zhang et al., 2013).

Anti-Inflammatory and COX Enzyme Inhibition

Further studies reinforce the anti-inflammatory properties of Clematomandshurica saponin B, particularly its ability to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory response (Qiang Fu et al., 2010).

Nitric Oxide Production Inhibition

Clematomandshurica saponin B has also been studied for its potential to inhibit nitric oxide production, a critical mediator in various physiological and pathophysiological processes, including inflammation and cancer (Qiang Fu et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

The Clematis genus, which includes the species that produce Clematomandshurica saponin B, is a rich source of pharmaceutically active components . Future research will likely focus on the sustainable utilization of Clematis medicinal resources and the discovery of novel compounds with potential clinical utility . Systems biology and omics technologies are expected to play an increasingly important role in this research .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H142O46/c1-34-52(98)59(105)66(112)77(124-34)121-32-46-57(103)62(108)76(133-51(97)17-13-37-12-15-42(119-11)40(95)26-37)85(131-46)135-73-44(29-94)128-81(70(116)64(73)110)129-47-33-123-79(65(111)58(47)104)136-74-54(100)36(3)126-83(71(74)117)137-75-55(101)41(96)30-120-84(75)132-50-19-20-89(8)48(88(50,6)7)18-21-91(10)49(89)16-14-38-39-27-87(4,5)22-24-92(39,25-23-90(38,91)9)86(118)138-82-68(114)61(107)56(102)45(130-82)31-122-78-69(115)63(109)72(43(28-93)127-78)134-80-67(113)60(106)53(99)35(2)125-80/h12-15,17,26,34-36,39,41,43-50,52-85,93-96,98-117H,16,18-25,27-33H2,1-11H3/b17-13+/t34-,35-,36-,39-,41-,43+,44+,45+,46+,47+,48-,49+,50-,52-,53-,54-,55-,56+,57+,58+,59+,60+,61-,62-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,89-,90+,91+,92-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYXWQYOXWOLSB-ZSBIDDPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4COC(C(C4O)O)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)OC(=O)C=CC1=CC(=C(C=C1)OC)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H](C7(C)C)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)OC(=O)/C=C/C1=CC(=C(C=C1)OC)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H142O46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1984.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clematomandshurica saponin B | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.